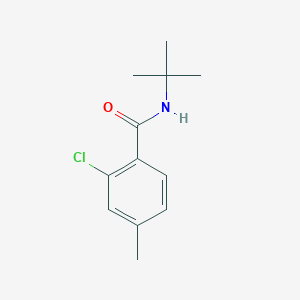

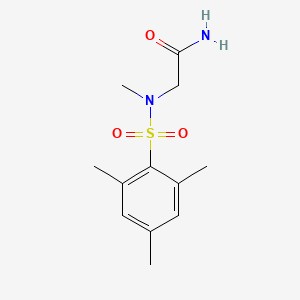

N-(tert-butyl)-2-chloro-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(tert-butyl)-2-chloro-4-methylbenzamide” is a chemical compound that contains a tert-butyl group. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It’s derived from either of the two isomers of butane . The tert-butyl group is connected to the rest of the molecule at the central carbon .

Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . A SN1 Reaction: Synthesis of tert-Butyl Chloride has been reported . An efficient synthesis of N-tert-butyl amides by the reaction of tert-butyl benzoate with nitriles catalyzed by Zn (ClO4)2·6H2O has been reported .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on the structures of similar compounds. For example, the structure of N-tert-Butylacetamide, which has a similar tert-butyl group, can be found on ChemSpider .

Chemical Reactions Analysis

Tert-butyl nitrite (TBN) is a multitask reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides, hydrolysis of N-methoxyamides to carboxylic acids, metal-free benzocoumarin synthesis from ortho-aryl-N-methoxyamides, and Ru-catalyzed isocoumarin synthesis . An experimental and theoretical study of the high-temperature reactions of the four butyl radical isomers has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, tert-butyl chloride is a flammable liquid and vapor . N-tert-Butylacetamide has a molecular formula of CHNO and an average mass of 115.174 Da .

Mécanisme D'action

The mechanism of action of “N-(tert-butyl)-2-chloro-4-methylbenzamide” is not explicitly mentioned in the search results. However, the mechanism of action of similar compounds can provide some insights. For example, Bupropion, which contains an N-tert-butyl group, is an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation .

Safety and Hazards

The safety and hazards of “N-(tert-butyl)-2-chloro-4-methylbenzamide” are not explicitly mentioned in the search results. However, similar compounds like tert-butanol are known to be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation . Tert-butylbenzene is also known to be harmful if ingested and can cause severe skin burns and eye damage .

Orientations Futures

The future directions of “N-(tert-butyl)-2-chloro-4-methylbenzamide” are not explicitly mentioned in the search results. However, research on similar compounds suggests potential future directions. For example, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is being extensively studied for large-scale production . The utility of Cu(OTf)2 as the catalyst for the synthesis of a series of N-tert-butyl amides in excellent isolated yields via .

Propriétés

IUPAC Name |

N-tert-butyl-2-chloro-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-5-6-9(10(13)7-8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKRZWLSFQRZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5792528.png)

![2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide](/img/structure/B5792575.png)

![4-[(2,3-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5792584.png)

![N-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5792597.png)

![2-(3-ethoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B5792603.png)

![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5792616.png)

![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5792635.png)